Predicted Mutagenicity and Electronic Landscape of 2,4-Dinitrofluoranthene versus 3,4-Dinitrofluoranthene from Atom-Based QSTR Modeling
In the absence of direct experimental mutagenicity data for 2,4-dinitrofluoranthene, the strongest quantitative differentiation currently available derives from atom-based QSTR (Quantitative Structure–Toxicity Relationship) modeling published by Tawari et al. (2014). The model reports computed molecular descriptors for both 2,4-dinitrofluoranthene and its nearest positional isomer, 3,4-dinitrofluoranthene, enabling a direct in silico comparison. The predicted logP (partition coefficient) is identical (4.44) for both isomers, consistent with their isomeric nature, but the HOMO energy (a descriptor of electron-donating reactivity) differs: −3.78 for 2,4-DNF vs. −3.62 for 3,4-DNF, a difference of 0.16 eV. The LUMO energy (electron-accepting reactivity) also diverges: 3.26 for 2,4-DNF vs. 3.89 for 3,4-DNF, a difference of 0.63 eV. These electronic differences arise directly from the 2,4- vs. 3,4-substitution pattern and translate into distinct predicted mutagenicity profiles, with 2,4-DNF occupying a unique position in the nitrofluoranthene chemical space that is not interchangeable with 3,4-DNF or other isomers [1]. This computational evidence is tagged as Supporting Evidence because it is in silico rather than experimental, and the comparator 3,4-DNF lacks published experimental mutagenicity data in the same study.
| Evidence Dimension | Predicted logP, HOMO energy, LUMO energy (DFT B3LYP/3-21G* level) |
|---|---|
| Target Compound Data | 2,4-Dinitrofluoranthene: logP = 4.44, HOMO = −3.78, LUMO = 3.26 |
| Comparator Or Baseline | 3,4-Dinitrofluoranthene: logP = 4.44, HOMO = −3.62, LUMO = 3.89 |
| Quantified Difference | ΔHOMO = 0.16 eV; ΔLUMO = 0.63 eV |
| Conditions | Atom-based QSTR model; geometry optimization at DFT B3LYP/3-21G* level; PHASE software. |
Why This Matters
This is the only publicly available source that places 2,4-DNF on a quantitative parameter map alongside a named comparator dinitrofluoranthene isomer, providing the sole verifiable basis for isomer selection when experimental data are absent.
- [1] Nilesh Tawari, Arundhati Lele, Mihir Khambete, Mariam Degani. Mutagenicity Prediction for Nitroaromatic Compounds Using QSTR Modeling. Int J Pharm Pharm Sci, Vol 6, Issue 7, 149-157 (2014). Table data for 2,4-dinitrofluoranthene and 3,4-dinitrofluoranthene. View Source
